Einecs 259-161-2
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Overview
Description
Einecs 259-161-2 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Chemical Reactions Analysis
Einecs 259-161-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Einecs 259-161-2 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be used in studies involving biochemical pathways and molecular interactions. In medicine, it could be involved in the development of pharmaceuticals or as a diagnostic tool. Industrially, it may be used in the production of materials or as a component in manufacturing processes .
Mechanism of Action
The mechanism of action of Einecs 259-161-2 involves its interaction with specific molecular targets and pathways. This interaction can lead to various biochemical effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved can vary, but they typically include key enzymes or receptors that mediate the compound’s effects .
Comparison with Similar Compounds
Einecs 259-161-2 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can reveal differences in reactivity, stability, and applications, providing insights into the specific advantages of this compound .
Properties
CAS No. |
54424-26-9 |
---|---|
Molecular Formula |
C7H14N2O5S |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
sulfuric acid;1,3,6-trimethyl-4H-pyrimidin-2-one |
InChI |
InChI=1S/C7H12N2O.H2O4S/c1-6-4-5-8(2)7(10)9(6)3;1-5(2,3)4/h4H,5H2,1-3H3;(H2,1,2,3,4) |
InChI Key |
CGAVZPUHFQZRBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCN(C(=O)N1C)C.OS(=O)(=O)O |
Origin of Product |
United States |
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